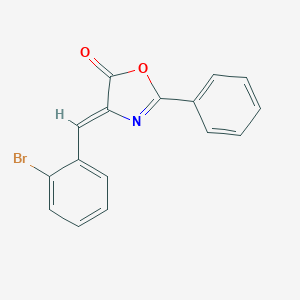
4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one, also known as BBO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BBO is a heterocyclic organic compound that contains an oxazole ring, a benzylidene group, and a bromine atom. The compound has a molecular formula of C16H10BrNO2 and a molecular weight of 343.16 g/mol.
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the progression of various diseases. 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one in lab experiments include its high purity level, cost-effectiveness, and ease of synthesis. 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one is also a stable compound that can be stored for long periods without significant degradation. However, the limitations of using 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one in lab experiments include its low solubility in water and some organic solvents, which can limit its applicability in certain experiments.
Orientations Futures
There are several future directions for the research on 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one, including the development of more efficient synthesis methods, the exploration of its potential applications in organic electronics and materials science, and the investigation of its mechanism of action in cancer cells. Additionally, the development of 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one derivatives with improved solubility and bioavailability could enhance its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one involves the condensation reaction between 2-bromo-benzaldehyde and 2-phenyl-4H-oxazole-5-one in the presence of a suitable catalyst. The reaction yields 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one as a yellow crystalline solid with a high purity level. The synthesis method is relatively simple and cost-effective, making 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one a readily available compound for scientific research.
Applications De Recherche Scientifique
4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has been extensively studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has been used as a building block for the synthesis of organic semiconductors and light-emitting diodes. In materials science, 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has been incorporated into polymer matrices to enhance their mechanical and thermal properties. In medicinal chemistry, 4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one has shown promising results as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Nom du produit |
4-(2-Bromo-benzylidene)-2-phenyl-4H-oxazol-5-one |
|---|---|
Formule moléculaire |
C16H10BrNO2 |
Poids moléculaire |
328.16 g/mol |
Nom IUPAC |
(4Z)-4-[(2-bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10BrNO2/c17-13-9-5-4-8-12(13)10-14-16(19)20-15(18-14)11-6-2-1-3-7-11/h1-10H/b14-10- |
Clé InChI |
VZENNKFNEVQIJH-UVTDQMKNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Br)/C(=O)O2 |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Br)C(=O)O2 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Br)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)
![N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide](/img/structure/B274189.png)




![4-chloro-N-{6-[(4-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}benzenecarboximidic acid](/img/structure/B274202.png)




